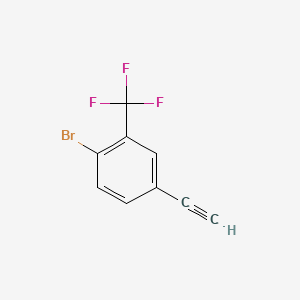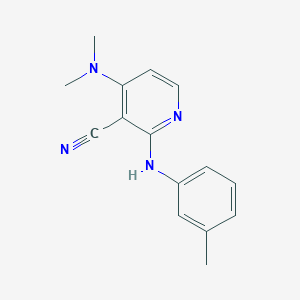
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromopyridine moiety linked to a pyrrolidine ring, which is further connected to a cyclopentyl group via a methanone bridge. The unique structure of this compound makes it a valuable candidate for studies in medicinal chemistry and drug development.
Méthodes De Préparation
The synthesis of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone typically involves multiple steps, including the formation of the bromopyridine and pyrrolidine intermediates, followed by their coupling and subsequent functionalization.
-
Formation of 3-Bromopyridine Intermediate
Starting Material: Pyridine
Reagent: Bromine
Conditions: Reflux in the presence of a catalyst such as iron(III) bromide.
-
Synthesis of Pyrrolidine Intermediate
Starting Material: 1,4-Dibromobutane
Reagent: Ammonia
Conditions: High pressure and temperature in a sealed tube.
-
Coupling Reaction
Reagents: 3-Bromopyridine and pyrrolidine
Catalyst: Palladium(II) acetate
Conditions: Reflux in the presence of a base such as potassium carbonate.
-
Formation of the Final Compound
Reagents: Coupled intermediate and cyclopentanone
Conditions: Reflux in the presence of a reducing agent such as sodium borohydride.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the pyrrolidine and cyclopentyl groups.
-
Reduction
Reagents: Sodium borohydride or lithium aluminum hydride
Conditions: Anhydrous solvents
Products: Reduced forms of the methanone bridge.
-
Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Basic medium
Products: Substituted derivatives at the bromopyridine moiety.
Applications De Recherche Scientifique
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone has several applications in scientific research:
-
Medicinal Chemistry
- Used as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
- Potential applications in the treatment of neurological disorders and cancer.
-
Biological Studies
- Employed in the study of protein-ligand interactions and cellular signaling pathways.
- Used as a probe to investigate the mechanisms of action of various biological targets.
-
Industrial Applications
- Utilized in the synthesis of advanced materials and polymers.
- Potential use in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to the active site of the target protein, while the pyrrolidine and cyclopentyl groups enhance the compound’s stability and bioavailability. This interaction can modulate the activity of the target protein, leading to downstream effects on cellular signaling pathways and physiological processes.
Comparaison Avec Des Composés Similaires
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone can be compared with other similar compounds, such as:
-
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(cyclopentyl)methanone
- Lacks the bromine atom, which may result in different binding affinities and biological activities.
-
(3-((3-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone
- Contains a chlorine atom instead of bromine, potentially altering its reactivity and pharmacokinetic properties.
-
(3-((3-Fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone
- The presence of a fluorine atom may enhance the compound’s metabolic stability and membrane permeability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c16-13-6-3-8-17-14(13)20-12-7-9-18(10-12)15(19)11-4-1-2-5-11/h3,6,8,11-12H,1-2,4-5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIPNOHPBSJQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827648.png)
![4-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2827650.png)
![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide](/img/structure/B2827653.png)
![(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2827654.png)

![1-[2-(cyclopentyloxy)pyridine-4-carbonyl]-4-(oxolane-2-carbonyl)piperazine](/img/structure/B2827657.png)
![N-(4-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2827658.png)

![5-((2,6-Dimethylmorpholino)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827661.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2827664.png)

![4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2827668.png)
![4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole hydrochloride](/img/structure/B2827670.png)
